molecular formula C8H12Cl3FO2 B14435598 2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate CAS No. 77894-28-1

2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate

Cat. No.: B14435598
CAS No.: 77894-28-1
M. Wt: 265.5 g/mol
InChI Key: DKFNARIHZDUCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate is an organic compound with the molecular formula C9H14Cl3FO2 It is a derivative of pentanoic acid, where the hydrogen atoms are substituted by trichloroethyl and fluoro-methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate typically involves the esterification of 4-fluoro-4-methylpentanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-fluoro-4-methylpentanoic acid and 2,2,2-trichloroethanol.

    Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Hydrolysis: 4-Fluoro-4-methylpentanoic acid and 2,2,2-trichloroethanol.

    Reduction: 4-Fluoro-4-methylpentanoic acid and ethyl group derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl 4-methylpentanoate: Lacks the fluoro group, which may result in different chemical and biological properties.

    4-Fluoro-4-methylpentanoic acid:

    2,2,2-Trichloroethyl 4-fluorobutanoate: Has a shorter carbon chain, which can influence its physical and chemical properties.

Uniqueness

2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate is unique due to the presence of both trichloroethyl and fluoro-methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77894-28-1

Molecular Formula

C8H12Cl3FO2

Molecular Weight

265.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 4-fluoro-4-methylpentanoate

InChI

InChI=1S/C8H12Cl3FO2/c1-7(2,12)4-3-6(13)14-5-8(9,10)11/h3-5H2,1-2H3

InChI Key

DKFNARIHZDUCTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)OCC(Cl)(Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.